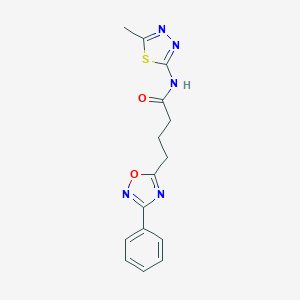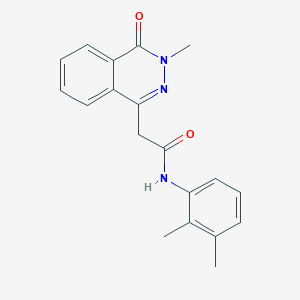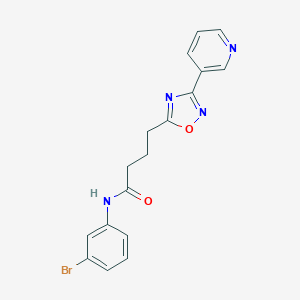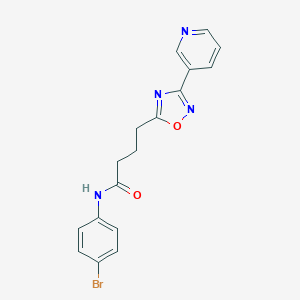
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as MTB, is a chemical compound with potential applications in scientific research. MTB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may exert its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biochemical and physiological effects. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which are involved in the defense against oxidative stress. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, such as interleukin-10.
実験室実験の利点と制限
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biological activities, making it a promising candidate for further investigation. However, there are also some limitations associated with the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the investigation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to further elucidate the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. This could involve the use of various molecular biology techniques, such as gene expression analysis and protein-protein interaction assays. Another potential direction is to investigate the potential therapeutic applications of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. This could involve the use of animal models to test the efficacy of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in various disease models. Additionally, the development of novel derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be explored, with the aim of improving its biological activity and selectivity. Overall, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a promising candidate for further investigation, with potential applications in scientific research.
合成法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a two-step process. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazol-5-amine, which can be achieved by reacting hydrazine hydrate with 3-phenyl-1,2,4-oxadiazole. The second step involves the reaction of 3-phenyl-1,2,4-oxadiazol-5-amine with 5-methyl-1,3,4-thiadiazol-2-yl)butanoyl chloride in the presence of triethylamine. The final product is N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, which can be purified by recrystallization.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
分子式 |
C15H15N5O2S |
分子量 |
329.4 g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C15H15N5O2S/c1-10-18-19-15(23-10)16-12(21)8-5-9-13-17-14(20-22-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,19,21) |
InChIキー |
SGMHNPOHZKVCIW-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
正規SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)